4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
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Overview
Description
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. It is known for its role in the preparation of water-soluble, highly helical peptides . This compound is also referred to as 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (BOC) group. The reaction conditions often include the use of methanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the protection and deprotection of functional groups, and the use of appropriate solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid involves its role as a building block in the synthesis of peptides. It interacts with other amino acids and peptides to form stable, helical structures. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of helical conformations .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid hydrate
Uniqueness
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid is unique due to its ability to form highly helical, water-soluble peptides. This property makes it valuable in the study of peptide structures and functions, as well as in the development of new drugs and materials .
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-4-5-12(13,6-8-14)9(15)16/h4-8,13H2,1-3H3,(H,15,16) |
InChI Key |
XJKKMBFTRRPPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)N |
Origin of Product |
United States |
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